Abietic acid

Catalog No.
S516755
CAS No.
514-10-3
M.F
C20H30O2
M. Wt
302.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abietic acid

CAS Number

514-10-3

Product Name

Abietic acid

IUPAC Name

(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

InChI

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1

InChI Key

RSWGJHLUYNHPMX-ONCXSQPRSA-N

SMILES

O=C([C@]1(C)CCC[C@]2(C)[C@@]3([H])CCC(C(C)C)=CC3=CC[C@@]12[H])O

Solubility

Solubility in water: none

Synonyms

abietic acid, abietic acid, 2-aminoethanol, abietic acid, ammonium salt, abietic acid, barium salt, abietic acid, calcium salt, abietic acid, cobalt salt, abietic acid, copper salt, abietic acid, palladium (+2) salt, abietic acid, potassium salt, abietic acid, sodium salt, abietic acid, strontium salt, abietic acid, zinc salt, sylvic acid

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C

Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C

Description

The exact mass of the compound Abietic acid is 302.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154789. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Abietanes - Supplementary Records. It belongs to the ontological category of abietane diterpenoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C20 isoprenoids (diterpenes) [PR0104]. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Properties

Abietic acid exhibits promising antimicrobial properties, making it a potential candidate for combating bacterial and fungal infections. Studies have shown its effectiveness against various bacterial strains, including those resistant to conventional antibiotics []. Interestingly, combining abietic acid with existing antibiotics can enhance their efficacy against resistant strains []. Research suggests it may also be effective against fungal biofilms, which are notoriously difficult to treat [].

These findings highlight abietic acid's potential as a novel agent against biofilms and antibiotic-resistant pathogens, addressing a critical need in modern medicine.

Wound Healing and Antioxidant Activity

Research explores abietic acid's potential for promoting wound healing. Studies have shown that abietic acid possesses anti-inflammatory properties []. When formulated into biocompatible emulgels, abietic acid demonstrated significant antioxidant activity, potentially aiding the wound healing process []. This suggests abietic acid might be beneficial in developing topical treatments for wounds.

Development of Novel Materials

Abietic acid's unique structure makes it a valuable resource for material science research. Studies have explored its use in synthesizing optically active helical polymers []. These polymers exhibit interesting properties like enantioselective recognition, which could be useful in various applications, such as chiral separation and drug delivery.

Abietic acid, also known as abietinic acid or sylvic acid, is a naturally occurring organic compound primarily found in the resin of coniferous trees, particularly in species such as Pinus sylvestris (Scots Pine) and Pinus strobus (Eastern White Pine) . It belongs to the diterpene class of compounds and has the molecular formula C20_{20}H30_{30}O2_2. This compound is characterized by its yellowish resinous solid form, which typically melts at temperatures around 85 °C (185 °F) . Abietic acid is notable for its dual functional groups: a conjugated diene system and a carboxylic acid group, which contribute to its reactivity and biological activity .

Due to its functional groups. Key reactions include:

  • Oxidation: Abietic acid can be oxidized to form various products, including peroxides and hydroxylated derivatives. The oxidation process typically follows a two-step mechanism: first forming a peroxide intermediate, followed by cracking to yield hydroxyl-containing oxidized products. The kinetics of these reactions have been studied, revealing pseudo-first-order kinetics with specific activation energies .
  • Reactions with Bases: It reacts exothermically with both organic and inorganic bases, leading to the formation of salts. This reaction can also produce gaseous hydrogen when interacting with active metals .
  • Polymerization: Like many carboxylic acids, abietic acid can initiate polymerization reactions, which are essential in creating complex materials from simpler monomers .

Abietic acid exhibits several biological activities that make it significant in pharmacology and toxicology:

  • Inhibition of Enzymes: It has been shown to inhibit testosterone 5α-reductase in vitro, suggesting potential applications in treating conditions related to androgen metabolism .
  • Allergenic Properties: As a primary irritant in pine wood and resin, abietic acid is responsible for contact dermatitis in sensitive individuals. This allergenic potential highlights the need for caution when handling materials containing this compound .

Abietic acid is primarily extracted from tree rosin through various methods:

  • Isomerization: The extraction process involves isomerization of resin acids found in pine rosin. This method allows for the isolation of abietic acid from a mixture of related compounds .
  • Chemical Modifications: Abietic acid can also be synthesized through chemical modifications involving oxidation and reduction reactions, often using catalysts such as metal halides or transition metal complexes .

Abietic acid has diverse applications across various industries:

  • Paints and Coatings: Due to its drying properties, it is widely used in paints, varnishes, and lacquers as an essential component that enhances adhesion and durability .
  • Food Industry: Approved by the U.S. FDA as a miscellaneous food additive, abietic acid is utilized in food processing .
  • Soldering Flux: It serves as an effective flux for soldering metals, facilitating better bonding by removing oxidation from surfaces .
  • Pharmaceuticals: Its biological activities suggest potential therapeutic uses, particularly in hormone-related treatments .

Research into the interactions of abietic acid with other compounds reveals its complex reactivity:

  • Reactivity with Bases: Abietic acid's interaction with bases produces various salts and can release gases like hydrogen when reacting with active metals. This property is crucial for applications requiring chemical stability under different conditions .
  • Oxidative Stability: Studies have shown that the thermal stability of abietic acid and its oxidation products can vary significantly depending on environmental conditions, impacting its usability in various applications .

Abietic acid shares structural similarities with several other compounds within the diterpene group. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
Dehydroabietic AcidLacks one hydrogen atom from abietic acidMore stable than abietic acid; used in resins
Levopimaric AcidContains a different arrangement of double bondsLess common; used in specialty applications
Neoabietic AcidIsomer of abietic acidExhibits different physical properties
Pimaric AcidSimilar structure but with additional functional groupsFound in lower concentrations in pine resin

Abietic acid is unique due to its specific arrangement of double bonds and functional groups that confer distinct chemical properties not fully shared by its analogs. Its widespread occurrence in nature and versatility in applications further set it apart from similar compounds.

Geranylgeranyl Pyrophosphate (GGPP) as Precursor Molecule

Biosynthesis of abietic acid in conifers begins in plastids with condensation of one dimethylallyl diphosphate and three isopentenyl diphosphate units to form geranylgeranyl pyrophosphate. This reaction is catalysed by short-chain prenyltransferases of the isoprenyl diphosphate synthase family. A bifunctional geranyl/geranylgeranyl diphosphate synthase from Norway spruce (PaIDS1) releases GGPP in millimolar yields and is highly inducible; quantitative real-time polymerase-chain-reaction analysis showed a 350-fold transcript increase in bark eight days after methyl jasmonate treatment [1]. Isotope-tracing experiments with ^14C-acetate in grand fir further confirmed the complete incorporation of the GGPP backbone into abietadiene and its oxidised congeners, establishing GGPP as the committed C₂₀ precursor of all diterpene resin acids [2].

Cyclization Mechanisms Catalysed by Diterpene Synthases

Conversion of GGPP to the abietane skeleton is mediated by bifunctional class II/I diterpene synthases. The paradigm enzyme, abietadiene synthase from grand fir, harbours two spatially separated active centres. In the N-terminal class II site, protonation of the 14-15 double bond triggers bicyclisation to (+)-copalyl diphosphate; the intermediate diffuses to the C-terminal class I site where ionisation initiates a second cyclisation, a 1,2-methyl migration and alternative deprotonations, yielding abietadiene isomers that serve as direct precursors of abietic acid [3] [4]. Steady-state kinetics for the pseudomature enzyme gave a Michaelis constant of 1.2 µM for GGPP and a turnover number of 0.4 s⁻¹, with the second cyclisation identified as rate-limiting [5]. Mutagenesis of catalytic residues such as N765 and the DXDD motif drastically alters product outcome, underscoring precise carbocation steering inside the active pocket [4].

Enzyme (source)SubstrateKm (µM)kcatReference
Abietadiene synthase (Abies grandis)GGPP1.20.4 s⁻¹ [5]
Abietadiene synthase (T769S mutant)GGPP1.50.03 s⁻¹ [6]

Oxidative Modifications via Cytochrome P450 Enzymes

Formation of the carboxylic function at carbon-18 of abietadiene proceeds through three sequential oxidations: alcohol → aldehyde → acid. Pioneering cell-free work in grand fir resolved two microsomal mono-oxygenases that convert abietadiene to abietadienol and abietadienal; a soluble aldehyde dehydrogenase finalises abietic acid [7]. Gene isolation subsequently identified multifunctional cytochrome P450s of the conifer-specific CYP720B group that can catalyse two or all three oxidations in vitro. Loblolly pine CYP720B1 (PtAO) oxidises several diterpenols and diterpenals with low-micromolar affinity; the enzyme exhibits a Km of 0.5 µM for abietadienol and 0.8 µM for abietadienal [8]. Sitka spruce CYP720B4 performs the full three-step sequence on abietadiene and isopimaradiene; kinetic analysis showed a Km of 10.9 µM and a kcat of 6.56 min⁻¹ for isopimaradienol [9].

Cytochrome P450Preferred intermediateKm (µM)kcatCatalytic spanReference
CYP720B1 (Pinus taeda)Abietadienol0.5n.d.C₁₈ alcohol → acid [8]
CYP720B1 (P. taeda)Abietadienal0.8n.d.C₁₈ aldehyde → acid [8]
CYP720B4 (Picea sitchensis)Isopimaradienol10.96.56 min⁻¹Full three-step [9]

n.d., not determined in the cited study.

Wound-Induced Biosynthesis Regulation in Pinaceae Family

Mechanical injury, herbivory or exogenous methyl jasmonate swiftly amplifies abietic-acid biosynthesis by co-ordinately up-regulating genes of the precursor supply, cyclisation and oxidation modules. In grand fir stems, abietadiene-synthase transcripts accumulate within 24 h of wounding, paralleling a surge in enzymatic cyclase activity and resin acid secretion [10]. Comparable responses were documented in Sitka spruce, where resistant genotypes exhibited faster and stronger induction of diterpene-synthase transcripts and traumatic resin-duct formation than susceptible trees [11]. Prenyltransferase genes are also responsive: Norway spruce PaIDS1 transcripts rose 350-fold in bark and 14-fold in wood after methyl jasmonate elicitation, matching the onset of new resin-duct differentiation [1]. Concomitantly, CYP720B1 messenger-RNA levels in loblolly pine increased following simulated insect attack, ensuring that oxidation capacity keeps pace with the enlarged pool of abietadiene precursors [12].

SpeciesGene / enzymeElicitorTissue analysedPeak fold-change vs. controlReference
Picea abiesPaIDS1 (GGPP synthase)0.1 mM methyl jasmonateBark350-fold [1]
Abies grandisAbietadiene synthaseMechanical woundingStemrapid induction† [10]
Pinus taedaCYP720B1 (PtAO)Methyl jasmonate spraySeedling stemstrong up-regulation‡ [12]

† Transcript abundance rose within one day; quantitative values were not given in the original report.‡ The study reported significant elevation of CYP720B1 messenger RNA but did not supply exact fold values.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellowish resinous powder. (NTP, 1992)
Pellets or Large Crystals; NKRA; Dry Powder, Liquid, Other Solid; Other Solid; Liquid; Dry Powder; Pellets or Large Crystals, Liquid, Other Solid; Dry Powder, Liquid; Liquid, Other Solid
Light yellow to amber solid; [ICSC]
Yellow solid; [Hawley] Colorless crystalline solid; [MSDSonline]
PALE-YELLOW-TO-AMBER FRAGMENTS OR POWDER WITH CHARACTERISTIC ODOUR.

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

302.224580195 g/mol

Monoisotopic Mass

302.224580195 g/mol

Boiling Point

482 °F at 9 mmHg (NTP, 1992)

Flash Point

187 °C

Heavy Atom Count

22

Density

1.07 g/cm³

Appearance

Solid powder

Melting Point

343 to 345 °F (NTP, 1992)
100-150 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V3DHX33184

Related CAS

10248-55-2 (unspecified copper salt)
13463-98-4 (calcium salt)
14351-66-7 (hydrochloride salt)
23250-44-4 (potassium salt)
66104-40-3 (strontium salt)
66104-41-4 (barium salt)
67816-10-8 (Pd(+2) salt)
6798-76-1 (zinc salt)

GHS Hazard Statements

Aggregated GHS information provided by 214 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 130 of 214 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 84 of 214 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.81%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (64.29%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (17.86%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Fibrinolytic Agents

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

514-10-3
15522-12-0
10248-55-2

Wikipedia

Abietic_acid
Dicofol

Use Classification

Cosmetics -> Emulsion stabilizing; Film forming

General Manufacturing Information

Asphalt Paving, Roofing, and Coating Materials Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Wholesale and Retail Trade
Printing and Related Support Activities
Custom Compounding of Purchased Resins
Construction
Rubber Product Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
Adhesive Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Printing Ink Manufacturing
Paper Manufacturing
Transportation Equipment Manufacturing
Synthetic Rubber Manufacturing
Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bR,10aR)-: ACTIVE
Rosin: ACTIVE
1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, copper salt (1:?), (1R,4aR,4bR,10aR)-: INACTIVE

Dates

Last modified: 08-15-2023
1: Zhu Y, Zhang S, Geng Z, Wang D, Liu F, Zhang M, Bian H, Xu W. Analysis of abietic acid and dehydroabietic acid residues in raw ducks and cooked ducks. Poult Sci. 2014 Oct;93(10):2663-7. doi: 10.3382/ps.2014-04045. Epub 2014 Aug 7. PubMed PMID: 25104764.
2: Abeer MM, Amin MC, Lazim AM, Pandey M, Martin C. Synthesis of a novel acrylated abietic acid-g-bacterial cellulose hydrogel by gamma irradiation. Carbohydr Polym. 2014 Sep 22;110:505-12. doi: 10.1016/j.carbpol.2014.04.052. Epub 2014 Apr 25. PubMed PMID: 24906785.
3: Rafferty RJ, Hicklin RW, Maloof KA, Hergenrother PJ. Synthesis of complex and diverse compounds through ring distortion of abietic acid. Angew Chem Int Ed Engl. 2014 Jan 3;53(1):220-4. doi: 10.1002/anie.201308743. Epub 2013 Nov 24. PubMed PMID: 24273016.
4: Jeon Y, Jung Y, Youm JK, Kang KS, Kim YK, Kim SN. Abietic acid inhibits UVB-induced MMP-1 expression in human dermal fibroblast cells through PPARα/γ dual activation. Exp Dermatol. 2015 Feb;24(2):140-5. doi: 10.1111/exd.12616. PubMed PMID: 25496486.
5: Liu J, Liu M, Li X, Lu X, Chen G, Sun Z, Li G, Zhao X, Zhang S, Song C, Wang H, Suo Y, You J. Development of ultrasonic-assisted closed in-syringe extraction and derivatization for the determination of labile abietic acid and dehydroabietic acid in cosmetics. J Chromatogr A. 2014 Dec 5;1371:20-9. doi: 10.1016/j.chroma.2014.10.059. Epub 2014 Oct 30. PubMed PMID: 25456583.
6: Olmo F, Guardia JJ, Marin C, Messouri I, Rosales MJ, Urbanová K, Chayboun I, Chahboun R, Alvarez-Manzaneda EJ, Sánchez-Moreno M. Prospects of an alternative treatment against Trypanosoma cruzi based on abietic acid derivatives show promising results in Balb/c mouse model. Eur J Med Chem. 2015 Jan 7;89:683-90. doi: 10.1016/j.ejmech.2014.11.004. Epub 2014 Nov 3. PubMed PMID: 25462275.
7: Hsieh YS, Yang SF, Hsieh YH, Hung CH, Chu SC, Yang SH, Chen PN. The Inhibitory Effect of Abietic Acid on Melanoma Cancer Metastasis and Invasiveness In Vitro and In Vivo. Am J Chin Med. 2015;43(8):1697-714. doi: 10.1142/S0192415X15500962. Epub 2015 Nov 30. PubMed PMID: 26621449.
8: Nachar A, Saleem A, Arnason JT, Haddad PS. Regulation of liver cell glucose homeostasis by dehydroabietic acid, abietic acid and squalene isolated from balsam fir (Abies balsamea (L.) Mill.) a plant of the Eastern James Bay Cree traditional pharmacopeia. Phytochemistry. 2015 Sep;117:373-9. doi: 10.1016/j.phytochem.2015.07.001. Epub 2015 Jul 8. PubMed PMID: 26164238.
9: Wang YF, Wei XY. [Determination of dehydroabietic acid and abietic acid in aqueous alkali extract of Liquidambaris Resina by HPLC]. Zhongguo Zhong Yao Za Zhi. 2013 Jan;38(1):57-9. Chinese. PubMed PMID: 23596877.
10: Tapia R, Bouanou H, Alvarez E, Alvarez-Manzaneda R, Chahboun R, Alvarez-Manzaneda E. Stereoselective transformations of (+)-abietic acid into (+)-vitedoin B and (+)-negundoin A. J Org Chem. 2014 May 16;79(10):4405-13. doi: 10.1021/jo5003533. Epub 2014 Apr 24. PubMed PMID: 24735394.
11: He Y, Zhang Y, Lu J, Lin R. Isolation and structural elucidation of abietic acid as the main adulterant in an herbal drug for the treatment of psoriasis. J Pharm Biomed Anal. 2012 Jul;66:345-8. doi: 10.1016/j.jpba.2012.03.007. Epub 2012 Mar 23. PubMed PMID: 22482903.
12: Ramnath MG, Thirugnanasampandan R, Mathusalini S, Mohan PS. Hepatoprotective and Cytotoxic Activities of Abietic Acid from Isodon wightii (Bentham) H. Hara. Pharmacognosy Res. 2016 Jul-Sep;8(3):206-8. doi: 10.4103/0974-8490.182920. PubMed PMID: 27365991; PubMed Central PMCID: PMC4908851.
13: Gao Y, Zhaoyu L, Xiangming F, Chunyi L, Jiayu P, Lu S, Jitao C, Liangcai C, Jifang L. Abietic acid attenuates allergic airway inflammation in a mouse allergic asthma model. Int Immunopharmacol. 2016 Sep;38:261-6. doi: 10.1016/j.intimp.2016.05.029. Epub 2016 Jun 16. PubMed PMID: 27318791.
14: Yao F, Zhang D, Zhang C, Yang W, Deng J. Preparation and application of abietic acid-derived optically active helical polymers and their chiral hydrogels. Bioresour Technol. 2013 Feb;129:58-64. doi: 10.1016/j.biortech.2012.10.157. Epub 2012 Nov 16. PubMed PMID: 23232223.
15: Hwang KH, Ahn JY, Kim S, Park JH, Ha TY. Abietic acid has an anti-obesity effect in mice fed a high-fat diet. J Med Food. 2011 Sep;14(9):1052-6. doi: 10.1089/jmf.2010.1471. Epub 2011 Aug 3. PubMed PMID: 21812648.
16: Xiao C, Rao WW, Zhong MC. [Study on determination methods for abietic acid in fake Myrrha]. Zhong Yao Cai. 2012 Aug;35(8):1237-41. Chinese. PubMed PMID: 23320354.
17: Tanabe H, Yasui T, Kotani H, Nagatsu A, Makishima M, Amagaya S, Inoue M. Retinoic acid receptor agonist activity of naturally occurring diterpenes. Bioorg Med Chem. 2014 Jun 15;22(12):3204-12. doi: 10.1016/j.bmc.2014.03.047. Epub 2014 Apr 13. PubMed PMID: 24799257.
18: Park JY, Lee YK, Lee DS, Yoo JE, Shin MS, Yamabe N, Kim SN, Lee S, Kim KH, Lee HJ, Roh SS, Kang KS. Abietic acid isolated from pine resin (Resina Pini) enhances angiogenesis in HUVECs and accelerates cutaneous wound healing in mice. J Ethnopharmacol. 2017 May 5;203:279-287. doi: 10.1016/j.jep.2017.03.055. Epub 2017 Apr 4. PubMed PMID: 28389357.
19: Wiyono B, Tachibana S, Tinambunan D. Reaction of abietic acid with maleic anhydride and fumaric acid and attempts to find the fundamental component of fortified rosin. Pak J Biol Sci. 2007 May 15;10(10):1588-95. PubMed PMID: 19086503.
20: Takahashi N, Kawada T, Goto T, Kim CS, Taimatsu A, Egawa K, Yamamoto T, Jisaka M, Nishimura K, Yokota K, Yu R, Fushiki T. Abietic acid activates peroxisome proliferator-activated receptor-gamma (PPARgamma) in RAW264.7 macrophages and 3T3-L1 adipocytes to regulate gene expression involved in inflammation and lipid metabolism. FEBS Lett. 2003 Aug 28;550(1-3):190-4. PubMed PMID: 12935909.

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